3-(Bromodifluoromethyl)fluorobenzene

Description

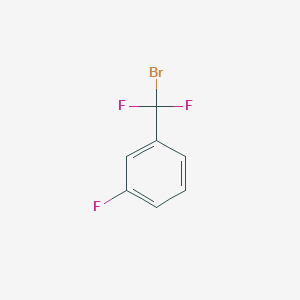

Structure

3D Structure

Properties

IUPAC Name |

1-[bromo(difluoro)methyl]-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-7(10,11)5-2-1-3-6(9)4-5/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPMMAYMXBPOOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(F)(F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749932-19-2 | |

| Record name | 3-(bromodifluoromethyl)fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformations of Bromodifluoromethyl Substituted Arenes

Functional Group Interconversions of the Bromodifluoromethyl Moiety

The bromine atom in the bromodifluoromethyl group is a good leaving group, facilitating its displacement by various nucleophiles. This allows for the conversion of the CF2Br moiety into other valuable difluoromethyl-containing functionalities, such as difluoromethyl ethers (OCF2H) and difluoromethyl thioethers (SCF2H). These transformations are significant as the resulting motifs are found in numerous pharmaceuticals and agrochemicals. researchgate.netrsc.orgberkeley.edunih.gov

For instance, the synthesis of aryl difluoromethyl ethers can be achieved through the reaction of phenols with a difluoromethylating agent. researchgate.netberkeley.edunih.gov While not a direct interconversion of a pre-existing ArCF2Br, the synthesis of these ethers highlights the importance of the difluoromethoxy group in medicinal chemistry. One notable example is the proton-pump inhibitor Pantoprazole, which contains a difluoromethoxy moiety. nih.gov A general and practical method for the synthesis of difluoromethyl ethers involves the reaction of phenols with difluoromethyltriflate (HCF2OTf), a non-ozone-depleting reagent. berkeley.edunih.gov This reaction proceeds rapidly at room temperature and demonstrates broad functional group tolerance. berkeley.edunih.gov

Similarly, difluoromethyl thioethers can be synthesized from bromodifluoromethyl precursors. A one-pot method for the difluoromethylthiolation of alkyl electrophiles using thiourea (B124793) and diethyl bromodifluoromethylphosphonate has been developed. rsc.orgnih.gov This transition-metal-free approach provides a practical route to SCF2H-containing molecules. rsc.org Another strategy involves the direct nucleophilic substitution of ((difluoromethyl)sulfonyl)benzene (B45312) with in situ generated organothiocyanates to yield (benzenesulfonyl)difluoromethyl thioethers. rsc.org

Cross-Coupling Reactions with Bromodifluoromethylarenes

Bromodifluoromethylarenes are valuable substrates for a variety of palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon bonds, providing a powerful tool for the synthesis of complex organic molecules.

Transformations Involving Grignard Reagents

The bromine atom in bromodifluoromethylarenes can be utilized to form Grignard reagents. These organomagnesium compounds are potent nucleophiles and are widely used in organic synthesis for the formation of new carbon-carbon bonds. wikipedia.orglibretexts.org

The formation of a Grignard reagent involves the reaction of the aryl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgutexas.edu The resulting Grignard reagent, ArCF2MgBr, has a polarized carbon-magnesium bond, rendering the carbon atom nucleophilic and basic. libretexts.orgutexas.edu

Once formed, the difluoromethyl-containing Grignard reagent can react with a variety of electrophiles. For example, reaction with aldehydes or ketones will yield secondary or tertiary alcohols, respectively. Dibromofluoromethylation of aryl Grignard reagents with dibromodifluoromethane (B1204443) has been shown to proceed in the presence of LiBr. researchgate.net It is crucial to perform these reactions under anhydrous conditions, as Grignard reagents are readily protonated and destroyed by water. libretexts.orglibretexts.org

Carbon-Hydrogen (C-H) Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. ulb.ac.be

Direct C-H Difluoromethylation of Aromatic and Heteroaromatic Systems

The direct introduction of a difluoromethyl group onto an aromatic or heteroaromatic ring is a highly desirable transformation. rsc.org Several methods have been developed to achieve this, often involving the generation of a difluoromethyl radical. nih.gov

One approach involves a light-induced, manganese-enabled, DavePhos-promoted direct C-H difluoromethylation of arenes using ArSO2CF2Br as the coupling partner under mild conditions. rsc.org Mechanistic studies suggest that the manganese catalyst can mediate a halogen-atom transfer process to generate the active ArSO2CF2• radical. rsc.org

Another strategy employs a newly designed electrophilic (phenylsulfonyl)difluoromethylating reagent for the functionalization of various (hetero)arenes under mild, transition-metal-free conditions. nih.govrsc.org This method is particularly effective for electron-rich compounds. nih.gov Visible-light photoredox catalysis has also been utilized for the difluoromethylation of electron-rich N-, O-, and S-containing heteroarenes. acs.orgrsc.org Furthermore, the photolysis of hypervalent iodine(III) reagents containing difluoroacetoxy ligands can generate difluoromethyl radicals for the C-H difluoromethylation of heteroarenes. nih.gov A covalent organic framework with dual reactive centers has been designed as a photocatalyst for the difluoromethylation of heterocycles. nih.gov

Site-Selective Functionalization

Achieving site-selectivity in C-H functionalization reactions is a significant challenge due to the presence of multiple, often similar, C-H bonds in a molecule. bohrium.comnih.gov The use of directing groups, which are covalently attached to the substrate, is a common strategy to control the regioselectivity of C-H activation. bohrium.com However, the installation and subsequent removal of these directing groups can add extra steps to a synthetic sequence. bohrium.comnih.gov

More recent strategies have focused on the use of noncovalent interactions, such as hydrogen bonds, Lewis acid-base interactions, and ionic forces, to achieve site-selective C-H functionalization. bohrium.comnih.gov These approaches can direct a metal catalyst to a specific C-H bond, leading to high regioselectivity. bohrium.com For instance, ruthenium-catalyzed para-selective C-H difluoromethylation of anilides has been reported, where ortho-C-H ruthenation is crucial for the observed regioselectivity. researchgate.net Site-selective aliphatic C-H bromination can be achieved using N-bromoamide reagents and visible light. researchgate.net

Cycloaddition Reactions and Formation of Fluorinated Cyclic Structures

Currently, there is a notable lack of specific studies in the available scientific literature detailing the participation of 3-(Bromodifluoromethyl)fluorobenzene as a direct precursor in cycloaddition reactions for the formation of fluorinated cyclic structures. While the broader class of fluorinated compounds is known to participate in various cycloaddition pathways, such as [3+2] and Diels-Alder reactions, to generate complex heterocyclic and carbocyclic systems, specific examples and detailed research findings concerning this compound are not documented. The synthetic utility of related fluorinated building blocks in cycloadditions is well-established, but direct extrapolation to this specific compound is not scientifically rigorous without dedicated studies.

Radical Reactions and Their Synthetic Utility

Similarly, a thorough review of the scientific literature reveals a scarcity of specific research focused on the radical reactions of this compound. The generation of radicals from bromodifluoromethyl moieties is a known strategy in organic synthesis, often initiated by radical initiators or photoredox catalysis, leading to subsequent addition, cyclization, or substitution reactions. These reactions are valuable for introducing the difluoromethyl group into various molecular scaffolds. However, detailed investigations into the specific behavior of the 3-fluorophenyl-substituted difluoromethyl radical derived from this compound, including its reactivity, selectivity, and synthetic applications, are not presently available in published research. While general principles of radical chemistry involving similar structures are understood, specific data, reaction conditions, and product scopes for this compound have not been reported.

Due to the absence of specific research on the cycloaddition and radical reactions of this compound, a data table of detailed research findings cannot be generated at this time.

Advanced Spectroscopic Characterization in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Mechanistic Studies

NMR spectroscopy is an indispensable tool for probing molecular structures and monitoring the progress of chemical reactions in real-time. For fluorine-containing compounds like 3-(Bromodifluoromethyl)fluorobenzene, ¹⁹F NMR offers a particularly sensitive and informative window into the reaction dynamics.

The distinct chemical environment of the difluoromethyl group (-CF₂Br) and the fluorine atom on the aromatic ring in this compound gives rise to characteristic signals in the ¹⁹F NMR spectrum. As a reaction proceeds, the disappearance of these signals and the emergence of new peaks corresponding to intermediates and final products can be quantitatively monitored. This allows for the precise determination of reaction yields without the need for isolation of the products.

For instance, in a hypothetical nucleophilic substitution reaction where the bromine atom is displaced, the ¹⁹F NMR chemical shift of the -CF₂- group would be expected to change significantly. By integrating the signals of the starting material and the product, the reaction conversion and yield can be calculated at any given time point.

Table 1: Hypothetical ¹⁹F NMR Data for Monitoring a Reaction of this compound

| Time (min) | Integral of Starting Material (-CF₂Br) | Integral of Product (-CF₂Nu) | Conversion (%) |

| 0 | 1.00 | 0.00 | 0 |

| 30 | 0.52 | 0.48 | 48 |

| 60 | 0.23 | 0.77 | 77 |

| 120 | 0.05 | 0.95 | 95 |

Furthermore, the appearance of transient signals in the ¹⁹F NMR spectrum can provide direct evidence for the formation of reaction intermediates. The chemical shifts and coupling constants of these fleeting species offer valuable clues about their structure, aiding in the step-by-step mapping of the reaction pathway.

To unravel more complex reaction mechanisms, deuterium (B1214612) labeling studies are often employed in conjunction with NMR spectroscopy. By selectively replacing hydrogen atoms with deuterium in the reactants or solvents, chemists can trace the fate of specific atoms throughout a reaction.

Consider a reaction where a C-H bond adjacent to the bromodifluoromethyl group is involved. By using a deuterated version of a reagent or solvent, it is possible to determine if this position is activated. If deuterium is incorporated into the product at that specific site, it provides strong evidence for a particular mechanistic step, such as a deprotonation-reprotonation equilibrium or the involvement of a radical intermediate. The presence and location of deuterium can be unequivocally identified by ²H NMR spectroscopy or by observing changes in the ¹H and ¹³C NMR spectra.

Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is exceptionally well-suited for the identification of reaction intermediates, even those present at very low concentrations. In the study of reactions involving this compound, techniques such as Electrospray Ionization (ESI-MS) or Atmospheric Pressure Chemical Ionization (APCI-MS) can be used to sample the reaction mixture directly and detect the molecular ions of transient species.

For example, in a transition-metal-catalyzed cross-coupling reaction, organometallic intermediates containing the 3-fluorophenyl-CF₂ moiety could be intercepted and characterized by their specific mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can provide the exact mass of these intermediates, allowing for the determination of their elemental composition and further confirming their identity.

In Situ Spectroscopic Techniques for Real-Time Reaction Analysis

The development of in situ spectroscopic techniques has revolutionized the study of reaction mechanisms. By placing a spectroscopic probe directly into the reaction vessel, it is possible to collect data continuously as the reaction unfolds. This provides a dynamic and detailed picture of the concentration profiles of reactants, intermediates, and products over time.

For reactions involving this compound, in situ ¹⁹F NMR spectroscopy is a particularly powerful approach. Specialized NMR tubes and probes allow for the monitoring of reactions under controlled temperature and mixing conditions. The real-time data obtained from in situ NMR can be used to generate kinetic profiles, which are essential for determining reaction rate laws and elucidating the rate-determining step of a complex transformation.

Computational and Theoretical Studies of Fluoroalkylated Systems

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has emerged as a powerful method for mapping the potential energy surfaces of chemical reactions, thereby elucidating their pathways. For reactions involving the introduction of a bromodifluoromethyl group onto a fluorinated benzene (B151609) ring, DFT calculations can be employed to determine the most probable reaction mechanisms. These calculations can model the interaction of reagents, map the energetic landscape of the reaction, and identify the lowest energy pathways from reactants to products.

In the broader context of fluoroalkylation, DFT studies have been instrumental in understanding various reaction mechanisms, including those involving difluorocarbene transfer. nih.gov Computational analyses have provided detailed reaction profiles, offering insights into the feasibility of different reagents and reaction conditions. nih.gov For instance, DFT calculations can predict whether a reaction is likely to proceed and can help in the discovery of new, more efficient reagents. nih.gov

While specific DFT studies on the reaction pathways leading to 3-(Bromodifluoromethyl)fluorobenzene are not extensively documented in the public domain, the principles from related systems can be applied. For example, a computational study of the reaction between benzene and atomic fluorine has provided a framework for understanding the initial steps of electrophilic or radical aromatic substitution on a benzene ring. researchgate.net Similar approaches could be used to model the introduction of the CF2Br group onto a fluorobenzene molecule, considering the directing effects of the fluorine substituent.

The general workflow for such a study would involve:

Reactant and Product Optimization: The geometries of the starting materials (e.g., fluorobenzene and a bromodifluoromethylating agent) and the final product (this compound) are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structures connecting reactants and products.

Frequency Calculations: These calculations confirm that the optimized structures are indeed energy minima (reactants and products) or first-order saddle points (transition states) and provide the zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is the correct one for the reaction of interest.

By calculating the energies of all stationary points along the reaction coordinate, a detailed energy profile can be constructed, providing crucial information about the reaction's kinetics and thermodynamics.

Modeling of Intermediates and Transition States

The detailed characterization of transient species such as reaction intermediates and transition states is a key strength of computational chemistry. For the synthesis of this compound, various intermediates and transition states can be postulated depending on the reaction mechanism (e.g., radical, nucleophilic, or electrophilic pathways).

Computational modeling allows for the determination of the geometric and electronic structures of these fleeting species. For instance, in a potential radical-mediated synthesis, the structure and stability of the intermediate radical species formed by the addition of a bromodifluoromethyl radical to fluorobenzene could be calculated. Similarly, for an electrophilic aromatic substitution pathway, the structure of the sigma complex (arenium ion) intermediate can be modeled.

Quantum-chemical studies on the reaction of benzene with atomic fluorine have successfully modeled the ipso-fluorocyclohexadienyl radical as a key intermediate. researchgate.net This provides a template for how one might model the analogous intermediate in the bromodifluoromethylation of fluorobenzene. The calculated properties of these intermediates, such as their relative energies and spin densities, can provide valuable information about the regioselectivity of the reaction.

Table 1: Hypothetical Modeled Intermediates in the Synthesis of this compound

| Intermediate Type | Description | Key Computational Observables |

| Sigma Complex | An arenium ion formed during electrophilic aromatic substitution. | Geometry (bond lengths and angles), charge distribution, relative energy. |

| Radical Adduct | A cyclohexadienyl radical formed by the addition of a radical to the aromatic ring. | Spin density distribution, hyperfine coupling constants, relative stability of isomers. |

| Organometallic Intermediate | A complex formed with a transition metal catalyst. | Metal-ligand bond lengths, coordination geometry, electronic structure. |

Analysis of Fluorine Effects on Molecular Structure and Reactivity

The presence of fluorine atoms and fluoroalkyl groups on an aromatic ring has profound effects on its molecular structure and reactivity. Computational methods are well-suited to systematically investigate these effects. In the case of this compound, both the fluorine atom and the bromodifluoromethyl group exert strong electronic influences.

The fluorine atom is known to have a dual electronic effect: it is strongly electronegative, leading to a strong inductive electron-withdrawing effect (-I), but it can also act as a weak pi-electron donor (+M) through resonance. The bromodifluoromethyl group is also a strong electron-withdrawing group, primarily through the inductive effect of the two fluorine atoms and the bromine atom.

Computational studies on fluoro- and trifluoromethyl-substituted benzenes have provided a detailed understanding of these substituent effects. nih.gov These studies often employ various parameters to quantify the electronic effects, such as:

Substituent Effect Stabilization Energy (SESE): Calculated from homodesmotic reactions, SESE provides a measure of the energetic stabilization or destabilization due to intramolecular interactions between substituents. researchgate.net

Electron Donor-Acceptor Indexes (pEDA and sEDA): These indices quantify the pi and sigma electron-donating or -accepting ability of a substituent. nih.gov

Charge on the Substituent Active Region (cSAR): This parameter describes the charge distribution in the vicinity of the substituent. nih.gov

These computational analyses can reveal how the interplay of the fluorine and bromodifluoromethyl groups in this compound influences the electron density distribution in the aromatic ring, which in turn governs its reactivity towards electrophiles and nucleophiles. For example, the calculations would likely show a significant polarization of the C-F and C-CF2Br bonds and a modification of the aromatic character of the benzene ring.

Table 2: Predicted Electronic Effects of Substituents in this compound

| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (+M) | Overall Effect on Ring Electron Density |

| Fluorine | 1 | Strong | Weak | Deactivating |

| Bromodifluoromethyl | 3 | Strong | Negligible | Strongly Deactivating |

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and for validating the results of theoretical calculations against experimental data. For this compound, the most relevant spectroscopic techniques are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a routine application of modern DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, their chemical shifts can be predicted with a high degree of accuracy, often within a few ppm for ¹³C and ¹⁹F and a fraction of a ppm for ¹H. nih.govnih.gov These predicted spectra can be directly compared with experimental spectra to confirm the molecular structure. Discrepancies between calculated and experimental shifts can also provide insights into conformational dynamics or solvent effects.

Infrared Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the peaks in an IR spectrum. While there is often a systematic overestimation of the frequencies at the harmonic level, empirical scaling factors can be applied to bring the calculated spectrum into excellent agreement with the experimental one. This allows for the assignment of the observed vibrational modes to specific molecular motions.

The combination of experimental and computational spectroscopy is a powerful approach. For a novel or complex molecule like this compound, DFT calculations can provide a predicted spectrum that can aid in the interpretation of the experimental data and provide confidence in the structural assignment.

Applications in Advanced Organic Synthesis and Chemical Biology Research

Strategic Use as Building Blocks in Complex Molecule Synthesis

3-(Bromodifluoromethyl)fluorobenzene serves as a valuable building block for the synthesis of complex organic molecules, primarily due to the presence of two reactive sites: the bromine atom and the bromodifluoromethyl group. The bromine atom on the aromatic ring is amenable to a wide range of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the facile introduction of various substituents and the construction of intricate molecular scaffolds.

The bromodifluoromethyl group, on the other hand, can be transformed into a difluoromethyl (-CF2H) or a difluoromethylene (=CF2) moiety. The difluoromethyl group is of particular interest as it can act as a lipophilic hydrogen bond donor, a property that can significantly influence the binding of a molecule to its biological target. acs.org The transformation of the bromodifluoromethyl group can be achieved through various methods, including reduction and elimination reactions.

While specific examples of complex molecules synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. The strategic placement of the fluorine atom and the difluoromethyl group on the benzene (B151609) ring allows for the fine-tuning of the electronic and steric properties of the target molecule, which is a critical aspect of rational drug design.

Table 1: Potential Synthetic Transformations of this compound

| Starting Material | Reagents and Conditions | Product | Application |

| This compound | R-B(OH)2, Pd catalyst, base | 3-(Difluoromethyl)-functionalized biaryl | Synthesis of complex scaffolds |

| This compound | Reducing agent (e.g., Bu3SnH) | 3-Fluoro-1-(difluoromethyl)benzene | Introduction of -CF2H group |

| This compound | Base | 3-Fluorobenzylidene difluoride (intermediate) | Generation of difluorocarbene |

Development of Novel Fluorinated Reagents for Organic Transformations

While there is a vast arsenal (B13267) of fluorinating reagents available to organic chemists, the development of new reagents with unique reactivity and selectivity remains an active area of research. nih.gov Although direct evidence of this compound being a precursor for novel commercially available fluorinating agents is limited, its chemical structure suggests potential pathways for such transformations.

For instance, the bromodifluoromethyl group could potentially be converted into a more reactive functional group that could then act as a source of electrophilic or nucleophilic fluorine. However, the development and application of such novel reagents derived from this specific precursor have not been widely reported in the scientific literature. The majority of current research focuses on utilizing existing and well-established fluorinating agents for the introduction of fluorine into organic molecules. researchgate.net

Role in the Synthesis of Fluorinated Motifs for Bioisosteric Replacement Studies

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve the compound's pharmacokinetic or pharmacodynamic profile. uni-muenchen.de The difluoromethyl group (-CF2H) is a well-established bioisostere for several functional groups, including the hydroxyl (-OH), thiol (-SH), and methyl (-CH3) groups. acs.orgtandfonline.com

This compound serves as a key starting material for the introduction of the 3-fluorophenyl-difluoromethyl motif into molecules for bioisosteric replacement studies. The presence of the fluorine atom on the phenyl ring can further modulate the electronic properties and metabolic stability of the resulting compound. The synthesis of such motifs allows researchers to systematically investigate the impact of the difluoromethyl group on the biological activity of a molecule. nih.gov

For example, replacing a hydroxyl group with a difluoromethyl group can lead to increased metabolic stability by preventing oxidation, and it can also alter the hydrogen bonding capabilities of the molecule, potentially leading to improved binding affinity for its target. princeton.edu

Table 2: Bioisosteric Replacements Enabled by the Difluoromethyl Group

| Original Functional Group | Bioisosteric Replacement | Key Property Changes |

| Hydroxyl (-OH) | Difluoromethyl (-CF2H) | Increased metabolic stability, altered H-bonding |

| Thiol (-SH) | Difluoromethyl (-CF2H) | Increased metabolic stability, reduced odor |

| Methyl (-CH3) | Difluoromethyl (-CF2H) | Altered electronic properties, potential for H-bonding |

Applications in Agrochemical Research

The introduction of fluorine into pesticides has been a highly successful strategy for enhancing their efficacy and selectivity. nih.gov Fluorinated agrochemicals often exhibit improved metabolic stability, leading to longer residual activity, and can have a more favorable environmental profile compared to their non-fluorinated counterparts. researchgate.net

The 3-fluorophenyl-difluoromethyl moiety, which can be synthesized from this compound, is a structural feature found in some modern crop protection agents. The unique combination of the fluorine atom and the difluoromethyl group can significantly influence the biological activity of these compounds. acs.org The difluoromethyl group, in particular, has been shown to be a valuable component in the design of new fungicides and insecticides. ccspublishing.org.cn

While specific, commercialized agrochemicals derived directly from this compound are not prominently featured in available literature, the structural motif is of significant interest to researchers in the field. The development of new synthetic routes to incorporate this and similar fluorinated fragments into potential agrochemical candidates is an ongoing area of research.

Future Directions and Emerging Trends in Bromodifluoromethylation Research

Development of More Sustainable and Efficient Synthetic Protocols

A major trend in modern organic synthesis is the development of sustainable and efficient protocols that minimize waste and the use of hazardous reagents. In the context of bromodifluoromethylation, this involves improving the atom economy of reactions and utilizing greener reagents and energy sources. wikipedia.orgsavemyexams.com

One promising approach is the use of visible-light photoredox catalysis, which allows for the generation of bromodifluoromethyl radicals under mild conditions, often using readily available and stable precursors. acs.orgnih.govresearchgate.net This method avoids the need for harsh reagents and high temperatures, contributing to a more sustainable process. mdpi.com Furthermore, research into fluoroalkylation reactions in aqueous media is gaining traction, aiming to reduce the reliance on volatile organic solvents. rsc.org

The efficiency of a reaction can be evaluated using metrics like atom economy, which measures the proportion of reactant atoms incorporated into the desired product. buecher.desavemyexams.com Addition reactions are inherently more atom-economical than substitution reactions. chemistry-teaching-resources.com

| Method | Reagent/Catalyst | Key Advantage | Sustainability Aspect |

|---|---|---|---|

| Photoredox Catalysis | Visible light, photocatalyst (e.g., Ru(bpy)3Cl2) | Mild reaction conditions, high functional group tolerance | Energy-efficient, reduces need for harsh reagents |

| Aqueous Fluoroalkylation | Water as solvent | Environmentally benign solvent | Reduces use of volatile organic compounds (VOCs) |

| Decarboxylative Methods | Halodifluoroacetate salts | Operationally simple, stable precursors | Avoids environmentally harmful gaseous reagents orgsyn.org |

Exploration of Novel Reactivity Modes for the Bromodifluoromethyl Group

The versatility of the bromodifluoromethyl group stems from its ability to participate in a variety of chemical transformations through different reactive intermediates. Current research is focused on exploring and harnessing these novel reactivity modes to expand the synthetic utility of bromodifluoromethylated compounds.

The C-Br bond in the –CF2Br group can be selectively cleaved to generate a difluoromethyl radical (•CF2H) or a difluorocarbene (:CF2), or it can undergo reactions to form an organometallic species. nih.govsioc.ac.cn Visible-light photoredox catalysis has been particularly effective in generating the bromodifluoromethyl radical from precursors like bromodifluoromethyl sulfonium ylide. researchgate.net This radical can then participate in additions to alkenes and other unsaturated systems. acs.org

The generation of difluorocarbene from reagents such as (bromodifluoromethyl)trimethylsilane (B180072) provides another avenue for constructing complex molecules. nih.gov Furthermore, the development of reagents that can act as synthetic equivalents of the (phenylsulfonyl)difluoromethyl radical and difluorocarbene showcases the potential for dual reactivity from a single source. sioc.ac.cn The study of aromatic radical anions is also providing insights into the reactivity of these species in solution. nih.gov

Integration with Flow Chemistry and High-Throughput Experimentation

The integration of modern automation and engineering principles, such as flow chemistry and high-throughput experimentation (HTE), is set to revolutionize bromodifluoromethylation research. These technologies offer significant advantages in terms of safety, efficiency, and the speed of discovery. nih.gov

Flow chemistry, which involves performing reactions in a continuously flowing stream, offers enhanced control over reaction parameters like temperature and pressure, improved safety by minimizing the volume of hazardous reagents at any given time, and seamless scalability. nih.govrsc.org For bromodifluoromethylation reactions that may involve toxic or gaseous reagents, flow chemistry provides a safer and more efficient alternative to traditional batch processes.

High-throughput experimentation (HTE) utilizes miniaturized parallel reactors to rapidly screen a large number of reaction conditions, including catalysts, solvents, and other additives. youtube.comresearchgate.net This approach can significantly accelerate the optimization of new bromodifluoromethylation reactions, allowing researchers to quickly identify the ideal conditions for a desired transformation. chemrxiv.orgyoutube.com

| Technology | Key Benefit | Application in Bromodifluoromethylation |

|---|---|---|

| Flow Chemistry | Enhanced safety, scalability, and control | Safer handling of hazardous reagents, efficient synthesis of bromodifluoromethylated compounds |

| High-Throughput Experimentation (HTE) | Rapid reaction optimization | Fast screening of catalysts and conditions for new bromodifluoromethylation methods |

Harnessing Electrochemistry for Selective Fluorination

Electrochemical synthesis is emerging as a powerful and sustainable tool in organic chemistry, offering a green alternative to traditional reagent-based oxidation and reduction reactions. researchgate.net In the field of fluoroalkylation, electrochemistry provides a unique method for the generation of reactive fluoroalkyl radicals under mild conditions. rsc.org

Recent studies have demonstrated the electrochemical generation of the difluoromethyl radical (•CF2H) from precursors like sodium difluoromethanesulfinate (HCF2SO2Na). acs.org This electrogenerated radical can then be used in addition reactions with electron-rich olefins, providing access to a range of difluoromethylated building blocks. acs.org While direct electrochemical bromodifluoromethylation is still a developing area, the principles established for other fluoroalkyl groups suggest a promising future for this technology. The ability to precisely control the reaction potential offers opportunities for high selectivity. Electrochemical methods are also being explored for the generation of trifluoromethyl radicals for subsequent reactions. nih.gov

Expanding Stereoselective and Enantioselective Methodologies

The synthesis of single-enantiomer chiral molecules is of paramount importance in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. Consequently, the development of stereoselective and enantioselective methods for the introduction of the bromodifluoromethyl group is a critical area of research. nih.govnih.gov

Significant progress has been made in the development of chiral catalysts that can control the stereochemical outcome of bromodifluoromethylation reactions. nih.govbeilstein-journals.org For example, chiral bisphosphine oxides have been used to catalyze the regio- and enantioselective bromocyclization of difluoroalkenes, yielding bromodifluoromethyl-containing oxazolines with a chiral quaternary center in high enantiomeric excess. nih.gov Another approach involves reagent-controlled stereoselective nucleophilic difluoromethylation of ketimines using chiral difluoromethyl phenyl sulfoximine to produce enantiomerically enriched α-difluoromethyl amines. mdpi.com

These methods are crucial for the synthesis of complex, biologically active molecules where the precise three-dimensional arrangement of atoms is essential for their function. organic-chemistry.orgresearchgate.netnih.gov

Multi-Fluoroalkylation Strategies and Polyfluorinated Systems

The introduction of multiple fluoroalkyl groups into a single molecule can lead to compounds with unique and desirable properties. Research in this area is focused on developing strategies for the controlled installation of several fluoroalkyl groups, as well as the synthesis and study of polyfluorinated systems. nih.gov

One approach involves the defluorinative functionalization of readily available trifluoromethyl groups to generate difunctionalized products. ccspublishing.org.cn Another strategy is the difunctionalization of alkenes, where a fluoroalkyl group and another functional group are introduced across a double bond in a single step. nih.gov The development of methods for the late-stage functionalization of complex molecules is also a key area of interest. rsc.orgacs.org

The synthesis of polyfluorinated compounds often requires specialized reagents and techniques, and researchers are exploring new methods to efficiently construct these highly functionalized molecules. researchgate.netacs.orgorganic-chemistry.org The unique properties of polyfluorinated systems make them attractive targets for applications in materials science and as probes for biological systems. nih.govnih.gov

Q & A

Q. What are the optimized synthetic routes for 3-(Bromodifluoromethyl)fluorobenzene, and how can reaction yields be improved?

Methodological Answer: The synthesis of bromodifluoromethyl-substituted aromatic compounds typically involves halogenation and cyclization steps. For this compound, a modified Claisen condensation followed by bromodifluoromethylation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under acidic conditions is effective . Key optimizations include:

- Temperature control : Maintaining 0–5°C during bromodifluoromethylation minimizes side reactions.

- Catalyst selection : Lewis acids (e.g., AlCl₃) improve regioselectivity.

- Solvent choice : Dichloromethane or THF enhances solubility of intermediates.

A representative protocol yields >90% purity when monitored via TLC and purified by column chromatography .

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Temperature | 0–5°C (halogenation step) | +30% |

| Catalyst | AlCl₃ (0.1 equiv) | +25% selectivity |

| Reaction Time | 12–16 hours | +15% conversion |

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : The bromodifluoromethyl group (-CF₂Br) shows distinct splitting patterns. For example, the -CF₂Br proton resonates as a triplet (δ 4.8–5.2 ppm) due to coupling with fluorine nuclei, while aromatic protons appear as doublets (δ 6.9–7.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurement (e.g., [M+H]⁺ at m/z 240.972) confirms molecular formula (C₇H₄BrF₃) .

- FT-IR : Strong C-F stretches near 1150 cm⁻¹ and C-Br vibrations at 550–600 cm⁻¹ .

Note : Always compare experimental data with computational simulations (e.g., Gaussian DFT) to resolve ambiguities in splitting patterns .

Q. How does the bromodifluoromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The -CF₂Br moiety acts as a leaving group in nucleophilic aromatic substitution (SNAr) or participates in Suzuki-Miyaura couplings. Key considerations:

- Electrophilicity : The electron-withdrawing -CF₂ group activates the benzene ring, facilitating substitution at the meta position.

- Catalytic systems : Pd(PPh₃)₄ with K₂CO₃ in DMF at 80°C achieves >70% coupling efficiency with aryl boronic acids .

- Side reactions : Competing debromination can occur; adding KI (1 equiv) suppresses this via iodide exchange .

Advanced Research Questions

Q. How can computational methods predict intermolecular interactions involving this compound?

Methodological Answer: The Boys-Bernardi counterpoise correction minimizes basis set superposition errors (BSSE) in calculating interaction energies . For example:

- Dimer binding energy : Use DFT (B3LYP/6-311++G**) to model π-stacking with fluorobenzene derivatives.

- Solvent effects : Include implicit solvation (e.g., PCM model) to simulate polar aprotic environments.

Recent studies show that the -CF₂Br group enhances dispersion forces, contributing to crystal packing stability in fluorinated coordination polymers .

Q. Table 2: Computed Interaction Energies (kcal/mol)

| System | Gas Phase | Solvent (DMF) |

|---|---|---|

| 3-(CF₂Br)Fluorobenzene dimer | -4.2 | -3.8 |

| 3-(CF₂Br)Fluorobenzene + Fluorobenzene | -3.1 | -2.9 |

Q. What statistical approaches resolve contradictions in diffusion coefficient measurements for fluorinated aromatics?

Methodological Answer: Nonlinear least-squares fitting (e.g., Levenberg-Marquardt algorithm) reduces errors in Fickian diffusion experiments . Steps include:

Data acquisition : Measure concentration gradients via UV-Vis or interferometry.

Model selection : Fit to for transient diffusion.

Sensitivity analysis : Optimize sampling times near (dimensionless parameter) for minimal error .

For this compound, reported values in DMSO range from 1.2–1.5 × 10⁻⁹ m²/s, with discrepancies arising from boundary condition assumptions .

Q. How do weak fluorine contacts affect the solid-state structure of this compound derivatives?

Methodological Answer: Intermolecular F···F and F···Br contacts (2.8–3.2 Å) dominate packing motifs. Key findings:

- X-ray crystallography : Resolve Type-I (parallel) vs. Type-II (perpendicular) F···F interactions using SHELXT .

- Hirshfeld surface analysis : Quantify contact contributions (e.g., 22% F···F in 3-(CF₂Br)Fluorobenzene cocrystals) .

- Thermal stability : Stronger F···Br interactions correlate with higher melting points (e.g., 145°C vs. 120°C for non-fluorinated analogs) .

Q. What mechanistic insights explain fluorine-to-substrate ratio effects in electrophilic fluorination?

Methodological Answer: Excess fluorine (F₂) improves electrophilic substitution but risks over-fluorination. For this compound:

- Optimal ratio : A 3:1 F₂/substrate ratio maximizes difluorinated product yield (19.7%) while minimizing byproducts like trifluoromethyl derivatives .

- Kinetic control : Lower temperatures (e.g., -40°C) favor para-substitution; higher temperatures shift selectivity to meta .

- Radical inhibitors : Adding TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) suppresses radical pathways, enhancing regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.